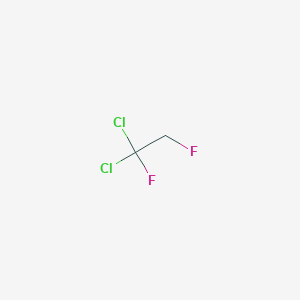

1,1-Dichloro-1,2-difluoroethane

Descripción general

Descripción

1,1-Dichloro-1,2-difluoroethane, also known as R-132c, is a hydrochlorofluorocarbon. It is a volatile derivative of ethane and appears as a colorless, odorless non-flammable liquid .

Synthesis Analysis

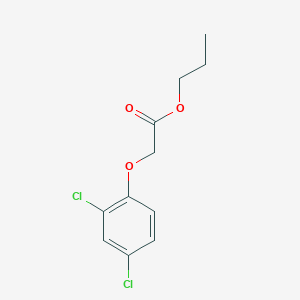

1,1-Dichloro-1,2-difluoroethane can be synthesized from 1,2,2-trichloro-1,1-difluoroethane by reductive dechlorination in the presence of zero-valent zinc . This process has been investigated in various solvents, with the best results obtained in methanol, dimethyl formamide, and ethanol at 80 °C .Molecular Structure Analysis

The molecular structure of 1,1-Dichloro-1,2-difluoroethane can be viewed using Java or Javascript .Chemical Reactions Analysis

As a hydrochlorofluorocarbon, 1,1-Dichloro-1,2-difluoroethane is a volatile derivative of ethane . It is an intermediate during the production of HFC-134a .Physical And Chemical Properties Analysis

1,1-Dichloro-1,2-difluoroethane has a molar mass of 134.93 g·mol −1. It is clear and colorless with an odorless smell. It has a melting point of −106.5 °C and a boiling point of 45.1 °C .Aplicaciones Científicas De Investigación

- Researchers study its thermodynamic behavior, phase transitions, and heat transfer characteristics to optimize refrigeration systems .

- Scientists investigate its solubility, extraction efficiency, and compatibility with different materials .

- Scientists study its retention times, fragmentation patterns, and interactions with stationary phases to improve analytical methods .

Refrigerants and Heat Transfer Fluids

Solvent and Extraction Agent

Analytical Chemistry

Environmental Impact Studies

Mecanismo De Acción

Target of Action

1,1-Dichloro-1,2-difluoroethane, also known as R-132c or HCFC-132b , is a hydrochlorofluorocarbon . It is chemically inert in many situations

Mode of Action

The compound can react violently with strong reducing agents such as very active metals and active metals . They suffer oxidation with strong oxidizing agents and under extremes of temperature . With acids, toxic gases may be released .

Biochemical Pathways

It is known that the compound is an intermediate during the production of hfc-134a .

Pharmacokinetics

It is known to be a volatile derivative of ethane , suggesting that it may be rapidly absorbed and distributed in the body following inhalation.

Result of Action

It is known to be chemically inert in many situations

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1-Dichloro-1,2-difluoroethane. For instance, it can react violently with strong reducing agents and suffer oxidation with strong oxidizing agents . Extremes of temperature can also affect its stability . Furthermore, it has been detected in the atmosphere at concentrations of up to 0.17 parts per trillion, probably because of its use during the production of other chemicals . Most emissions seem to come from East Asia .

Safety and Hazards

The main hazard of 1,1-Dichloro-1,2-difluoroethane is inhalation . It is considered a class II substance by the EPA . The use of Dichlorodifluoroethane is restricted by the US EPA through the Clean Air Act Amendments of 1990 which intend to phase out the use of substances that deplete the ozone layer .

Direcciones Futuras

Propiedades

IUPAC Name |

1,1-dichloro-1,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2F2/c3-2(4,6)1-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQOUHIUUREZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073278 | |

| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dichloro-1,2-difluoroethane | |

CAS RN |

1842-05-3 | |

| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

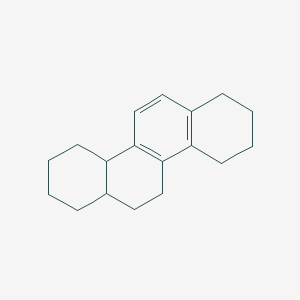

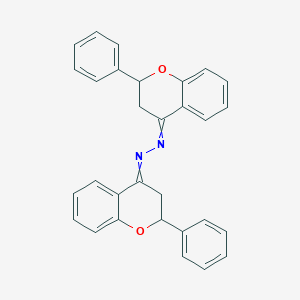

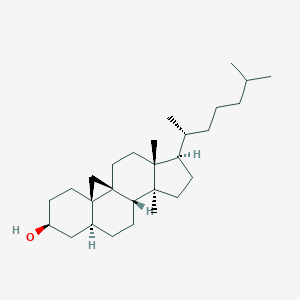

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

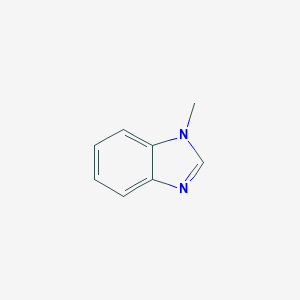

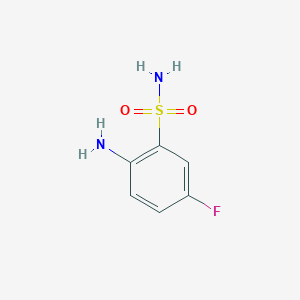

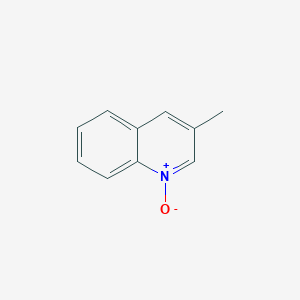

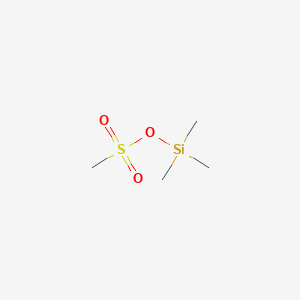

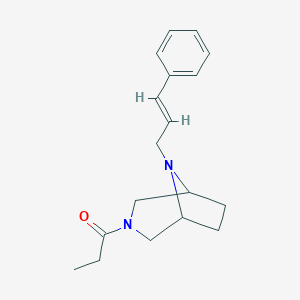

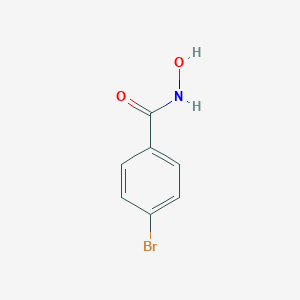

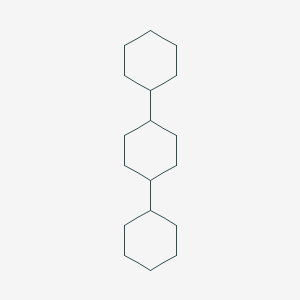

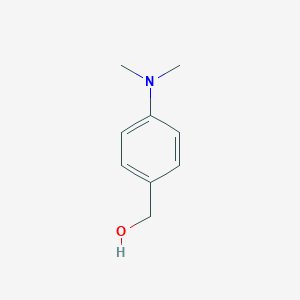

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.